2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine

Lipophilicity Drug Design ADME Prediction

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine (CAS 62194-84-7) is a fully synthetic heterocyclic compound belonging to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, a scaffold extensively investigated for antikinetoplastid (antileishmanial and antitrypanosomal) drug discovery. It features a nitro group at the 3-position and a 2-(2-methoxyethoxy) substituent at the 2-position of the imidazo[1,2-a]pyridine core.

Molecular Formula C10H11N3O4
Molecular Weight 237.21 g/mol
CAS No. 62194-84-7
Cat. No. B11870429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine
CAS62194-84-7
Molecular FormulaC10H11N3O4
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCOCCOC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O4/c1-16-6-7-17-9-10(13(14)15)12-5-3-2-4-8(12)11-9/h2-5H,6-7H2,1H3
InChIKeyDWEIXOBYZFICKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine (CAS 62194-84-7): Core Scaffold Identity and Computed Physicochemical Profile


2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine (CAS 62194-84-7) is a fully synthetic heterocyclic compound belonging to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, a scaffold extensively investigated for antikinetoplastid (antileishmanial and antitrypanosomal) drug discovery [1]. It features a nitro group at the 3-position and a 2-(2-methoxyethoxy) substituent at the 2-position of the imidazo[1,2-a]pyridine core. Computed physicochemical properties derived from its PubChem record (CID 71388955) include a molecular weight of 237.21 g/mol, a calculated lipophilicity (XLogP3-AA) of 2.1, a topological polar surface area (TPSA) of 81.6 Ų, four rotatable bonds, and five hydrogen bond acceptor sites [2].

Why Generic 3-Nitroimidazo[1,2-a]pyridine Analogs Cannot Substitute for 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine


Within the 3-nitroimidazo[1,2-a]pyridine antikinetoplastid series, the nature of the substituent at position 2 is a critical determinant of both antiparasitic potency and drug-like physicochemical properties. Structure–activity relationship (SAR) studies have demonstrated that modifications at position 2 profoundly modulate aqueous solubility, lipophilicity, metabolic stability, and gastrointestinal permeability [1]. An antikinetoplastid SAR study across 26 derivatives further confirmed that positions 2, 6, and 8 of the imidazopyridine ring are key modulation points for both antileishmanial and antitrypanosomal activity [2]. Consequently, generic substitution with a simple 2-H, 2-methyl, or 2-aryl analog of the 3-nitroimidazo[1,2-a]pyridine core cannot recapitulate the distinct physicochemical signature imparted by the 2-(2-methoxyethoxy) group, which introduces additional hydrogen bond acceptors, conformational flexibility, and polarity. The quantitative evidence below summarizes the computable differences that distinguish this compound from its closest unsubstituted analog.

Quantitative Physicochemical Differentiation of 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine vs. the Unsubstituted Core Scaffold


Computed Lipophilicity (XLogP3-AA): 0.2 Log Unit Increase Relative to the Unsubstituted 3-Nitroimidazo[1,2-a]pyridine Core

The 2-(2-methoxyethoxy) substituent increases the computed octanol–water partition coefficient (XLogP3-AA) by 0.2 log units compared to the unsubstituted 3-nitroimidazo[1,2-a]pyridine scaffold (XLogP3-AA = 1.9). This modest increase in lipophilicity may enhance passive membrane permeability while remaining within drug-like space [1][2].

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA): 29% Increase Over the Unsubstituted Core, Predictive of Improved Aqueous Solubility

The 2-(2-methoxyethoxy) group expands the computed TPSA from 63.1 Ų (unsubstituted core) to 81.6 Ų, a relative increase of 29.3%. In drug-likeness filters, TPSA values below 140 Ų are associated with oral bioavailability; within this range, higher TPSA generally correlates with improved aqueous solubility [1][2]. This prediction aligns with the broader SAR trend in the 3-nitroimidazo[1,2-a]pyridine series, where polar substituents at position 2 were deliberately introduced to address the scaffold's intrinsically poor aqueous solubility [3].

Polar Surface Area Aqueous Solubility Oral Bioavailability

Rotatable Bond Count: Introduction of Four Conformationally Flexible Bonds Absent in the Rigid Core Scaffold

The 2-(2-methoxyethoxy) substituent introduces four rotatable bonds into an otherwise completely rigid core (rotatable bond count = 0 for 3-nitroimidazo[1,2-a]pyridine). This added flexibility may facilitate induced-fit binding to biological targets but may also carry an entropic penalty upon binding and could influence metabolic stability, as shown in the broader SAR study of the series [1][2].

Conformational Flexibility Molecular Recognition Entropic Penalty

Hydrogen Bond Acceptor Count: Two Additional HBA Sites Provide Enhanced Polarity Relative to the Core Scaffold

The target compound possesses five hydrogen bond acceptor (HBA) sites versus three for the unsubstituted core, a net gain of two HBA contributed by the ether oxygen atoms in the 2-(2-methoxyethoxy) chain. This increased HBA count directly contributes to the higher TPSA and is expected to enhance aqueous solvation, consistent with the solubility-focused SAR strategy reported for this pharmacophore class [1][2][3].

Hydrogen Bond Acceptors Solubility Enhancement Drug–Target Interactions

Recommended Application Scenarios for 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine Based on Physicochemical Differentiation


Scaffold for Antikinetoplastid Lead Optimization Where Aqueous Solubility Is a Key Liability

Given its substantially higher TPSA (81.6 vs. 63.1 Ų) and increased HBA count (5 vs. 3) relative to the unsubstituted core, this compound is positioned as a candidate scaffold for medicinal chemistry programs targeting Leishmania or Trypanosoma species where intrinsic poor aqueous solubility has been identified as a series-level liability [1]. The 2-(2-methoxyethoxy) group represents a pre-installed solubilizing motif that can be carried forward into further SAR exploration at positions 6 and 8 of the imidazopyridine ring, consistent with the established antikinetoplastid pharmacophore model [2].

Physicochemical Probe Compound for Studying the Impact of Polar Substituents on 3-Nitroimidazo[1,2-a]pyridine ADME Properties

The introduction of four rotatable bonds and two additional hydrogen bond acceptors, absent in the rigid core, makes this compound a useful probe for dissecting the contribution of conformational flexibility and polarity to in vitro pharmacokinetic parameters (microsomal stability, PAMPA permeability, aqueous solubility) within the 3-nitroimidazo[1,2-a]pyridine series. The compound's computed XLogP3 of 2.1 places it in a favorable range for assessing structure–property relationships without the confounding effects of extreme lipophilicity [1][2].

Synthetic Intermediate for Diversification at Position 8 via SNAr or Cross-Coupling Chemistry

The compound retains an unsubstituted pyridine ring (positions 5, 6, 7, and 8), enabling further functionalization through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. This synthetic versatility is consistent with recently reported methodologies for generating libraries of 3-nitroimidazo[1,2-a]pyridine derivatives, where diversification at position 8 was a key strategy for optimizing antiparasitic potency [2][3]. The 2-(2-methoxyethoxy) group, being chemically orthogonal to these reactions, serves as a stable, polarity-enhancing anchor during subsequent synthetic elaboration.

Reference Compound for Computational Modeling of Nitroheterocycle Bioactivation

The 3-nitroimidazo[1,2-a]pyridine class is known to undergo nitroreductase (NTR1)-dependent bioactivation in kinetoplastid parasites [2]. The distinct electronic and steric environment conferred by the 2-(2-methoxyethoxy) group, as reflected in its computed descriptors (XLogP3, TPSA), makes this compound a relevant entry for structure-based or ligand-based computational studies aimed at predicting nitro reduction potential, enzyme–substrate recognition, and toxicity profiles across the series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.